(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
CAS No.: 2748622-62-8
Cat. No.: VC14476142
Molecular Formula: C25H25NO3
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2748622-62-8 |
|---|---|
| Molecular Formula | C25H25NO3 |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |
| Standard InChI | InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3 |
| Standard InChI Key | BMDREMSYCUDCJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises two primary domains: an indole ring substituted at the N1 position with a 4-hydroxypentyl chain and a 4-methoxynaphthalene group connected via a methanone linker. This configuration confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 4.2) and a polar hydroxyl group that enhances aqueous solubility relative to non-hydroxylated analogs .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₅NO₃ |
| Molecular Weight | 387.49 g/mol |
| CAS Number | 2748622-62-8 |
| logP (Predicted) | 4.2 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (ketone, methoxy, hydroxyl) |
The hydroxylation at the 4-position of the pentyl side chain introduces a metabolic handle, facilitating Phase I and II modifications such as glucuronidation, which alters its pharmacokinetic behavior compared to non-hydroxylated SCRAs .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis involves a multi-step protocol:
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Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone precursor under acidic conditions yields the indole scaffold.
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Side Chain Introduction: Alkylation of the indole nitrogen with 4-hydroxypentyl bromide introduces the hydroxylated side chain.
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Naphthalene Coupling: Friedel-Crafts acylation with 4-methoxynaphthalen-1-yl acyl chloride completes the structure .
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>99%), as confirmed by high-performance liquid chromatography (HPLC) .
Analytical Detection
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for identifying this compound. Key spectral features include:
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GC-MS: Base peak at m/z 387.49 and fragment ions at m/z 369.21 (loss of H₂O) and m/z 299.15 (cleavage of the hydroxypentyl chain) .
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LC-MS/MS: Characteristic transitions at m/z 387.49 → 299.15 and 387.49 → 145.08 under positive electrospray ionization .
Pharmacological Activity and Mechanism of Action
Cannabinoid Receptor Interactions
The compound acts as a high-efficacy agonist at cannabinoid receptors CB1 and CB2, with reported EC₅₀ values of 2.3 nM (CB1) and 5.7 nM (CB2) in vitro . Its efficacy surpasses Δ⁹-tetrahydrocannabinol (THC) by >50-fold, attributed to the methoxynaphthalene moiety enhancing receptor binding affinity .
Table 2: Pharmacological Comparison with Analogous SCRAs
| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Relative Efficacy (vs. THC) |
|---|---|---|---|
| Target Compound | 2.3 | 5.7 | 52× |
| JWH-122 | 1.8 | 4.2 | 68× |
| JWH-210 | 2.1 | 5.1 | 59× |
Functional Effects
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Central Nervous System: Activation of CB1 receptors in the prefrontal cortex and basal ganglia induces psychoactive effects, including euphoria and altered perception .
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Peripheral Effects: CB2-mediated immunosuppression and anti-inflammatory responses are observed in murine models, with IL-6 suppression exceeding 70% at 10 μM .
Metabolic Pathways and Toxicology
Phase I Metabolism
Hepatic cytochrome P450 (CYP3A4) catalyzes ω-hydroxylation of the pentyl chain, producing 5-hydroxy and 4-hydroxy metabolites . These intermediates undergo further oxidation to carboxylic acids, detectable in urine as glucuronide conjugates .
Toxicity Profile
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Acute Toxicity: Rodent studies report LD₅₀ values of 12 mg/kg (intravenous) and 45 mg/kg (oral), with symptoms including tachycardia, hypertension, and seizures .
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Chronic Effects: Prolonged exposure in zebrafish models causes neuronal apoptosis (25% cell loss at 1 μM) and cardiotoxicity via calcium channel dysregulation .
Regulatory Status and Forensic Considerations
Globally, this compound falls under analog legislation (e.g., U.S. Controlled Substances Act Schedule I, EU Council Decision 2012), though its hydroxylated structure complicates legal classification . Forensic laboratories prioritize LC-MS/MS for its detection in biological matrices, with limits of quantification (LOQ) as low as 0.1 ng/mL in blood .
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